2-Cyanothiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-cyanothiazole can be achieved through various methods, including the metal-free aerobic oxidative cyclization of cyclohexanones and thioureas, which is a notable process due to its mild conditions and satisfactory yields (Zhao et al., 2013). Additionally, the formation of this compound derivatives from cyanogen gas and dithiane showcases an innovative approach, highlighting the reagent's cost-effectiveness and the process's efficiency (Prieschl et al., 2023).

Molecular Structure Analysis

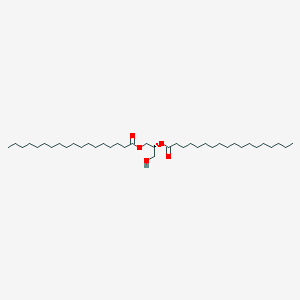

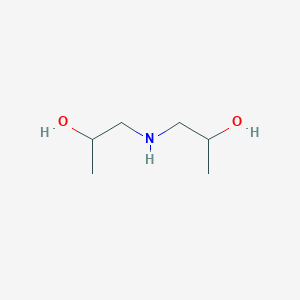

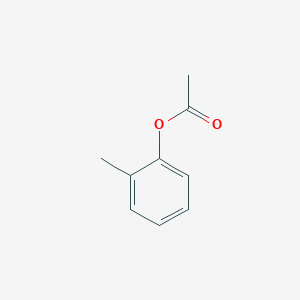

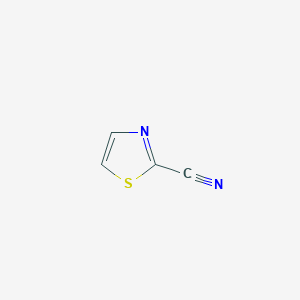

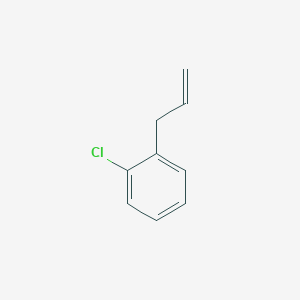

The molecular structure of this compound is characterized by the presence of a thiazole ring, a heterocyclic compound containing sulfur and nitrogen, attached to a cyano group. This configuration imparts distinct electronic properties, making it a valuable intermediate for further chemical transformations. Computational studies, such as density functional theory (DFT), are employed to understand its conformational stability and reactivity, which are essential for designing synthetic routes and applications (Shahmoradi & Amani, 2018).

Chemical Reactions and Properties

This compound participates in a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative cyclizations. Its chemical properties are exploited in the synthesis of heterocyclic compounds, demonstrating its versatility as a building block for more complex molecules. For instance, the reaction of 2-cyano-2-nitrosomethylbenzthiazole with active methylene and nucleophile derivatives yields new polyfunctional pyrazine derivatives, showcasing the compound's reactivity and utility in creating diverse chemical structures (Latif et al., 2002).

Applications De Recherche Scientifique

Recherche pharmaceutique

Le 2-Cyanothiazole est utilisé comme intermédiaire dans la recherche pharmaceutique . C’est un composant essentiel dans la synthèse de divers médicaments en raison de sa structure chimique unique. La présence du groupe cyano et du cycle thiazole dans la même molécule en fait un intermédiaire précieux dans la création d’une large gamme de composés pharmaceutiques.

Synthèse organique

Dans le domaine de la synthèse organique, le this compound est un composé important. Il a été utilisé dans la formation de dérivés du this compound . Ces dérivés sont importants car ils peuvent être fonctionnalisés davantage, ouvrant la voie à une variété de composés organiques complexes.

Bloc de construction d’API

Le this compound sert de bloc de construction pour les principes actifs (API) . Les API sont les substances dans les médicaments qui ont des effets thérapeutiques. La synthèse du this compound à partir de gaz cyanogène et d’un dithiane facilement disponible est rapportée, ce qui est une manière rapide de produire ce bloc de construction d’API .

Réactions avec le gaz cyanogène

La réaction du this compound avec le gaz cyanogène a été étudiée . Cette réaction permet un accès rapide au thiazole, une méthode simple et économique qui utilise des matériaux facilement disponibles .

Intermédiaire pour la recherche chimique

Outre la recherche pharmaceutique, le this compound est également utilisé comme intermédiaire pour la recherche chimique générale . Ses propriétés uniques en font un outil précieux dans la synthèse d’une large gamme de composés chimiques.

Fonctionnalisation d’intermédiaires nouveaux

Le this compound est impliqué dans la fonctionnalisation d’intermédiaires nouveaux . Un tel intermédiaire est le 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, qui peut être fonctionnalisé davantage et isolé par l’acylation du groupe hydroxyle .

Mécanisme D'action

Target of Action

Thiazoles, the class of compounds to which 2-cyanothiazole belongs, are widely present in active pharmaceutical ingredients (apis) . They often form part of a fused bicyclic core and contain multiple points of functionalization .

Mode of Action

During this process, a previously undisclosed partially saturated intermediate is formed, which can be further functionalized and isolated by the acylation of the hydroxy group .

Biochemical Pathways

The synthesis of this compound involves a variation of the gewald reaction, in which 1,4-dithiane-2,5-diol is reacted with nitrile-containing compounds to furnish 2-substituted thiazoles .

Result of Action

It is known that the compound can be further converted to the corresponding amidine .

Action Environment

The synthesis of this compound from cyanogen gas suggests that the reaction environment could potentially influence the formation and yield of the compound .

Orientations Futures

The synthesis of 2-Cyanothiazole from cyanogen gas and a readily available dithiane is a significant development . This method could spark further interest in cyanogen gas as a reactive and cost-effective synthetic reagent . The formation of a previously undisclosed partially saturated intermediate, which can be further functionalized and isolated, opens up new possibilities for the synthesis of other compounds .

Analyse Biochimique

Biochemical Properties

It is known that 2-Cyanothiazole can be synthesized from cyanogen gas and a readily available dithiane . This synthesis process involves a series of reactions that could potentially interact with various enzymes and proteins.

Cellular Effects

Some analogs of thiazole, a related compound, have shown inhibitory activity against a wide range of human cancerous cell lines

Molecular Mechanism

It is synthesized through a series of reactions involving cyanogen gas and a dithiane The resulting compound may interact with biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

Propriétés

IUPAC Name |

1,3-thiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRGWUZHKJDYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568381 | |

| Record name | 1,3-Thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1452-16-0 | |

| Record name | 1,3-Thiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a novel synthetic route to 2-cyanothiazole and what advantages does it offer?

A1: A recent study [] describes a novel synthetic approach to this compound utilizing readily available cyanogen gas and a dithiane derivative. This method proceeds through a previously unreported partially saturated intermediate that can be further functionalized. [] This approach offers several potential advantages:

Q2: What potential applications does this new synthetic route to this compound offer for medicinal chemistry?

A2: While the cited research focuses on the synthesis of this compound [], this compound serves as a key building block in medicinal chemistry, particularly for generating bioactive molecules like the exemplified amidine derivative []. This new synthetic route could facilitate:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)